

# A Comparative Analysis of the Safety Profiles of Budesonide and Other Inhaled Steroids

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A comprehensive guide for researchers and drug development professionals on the comparative safety of inhaled corticosteroids, supported by experimental data and detailed methodologies.

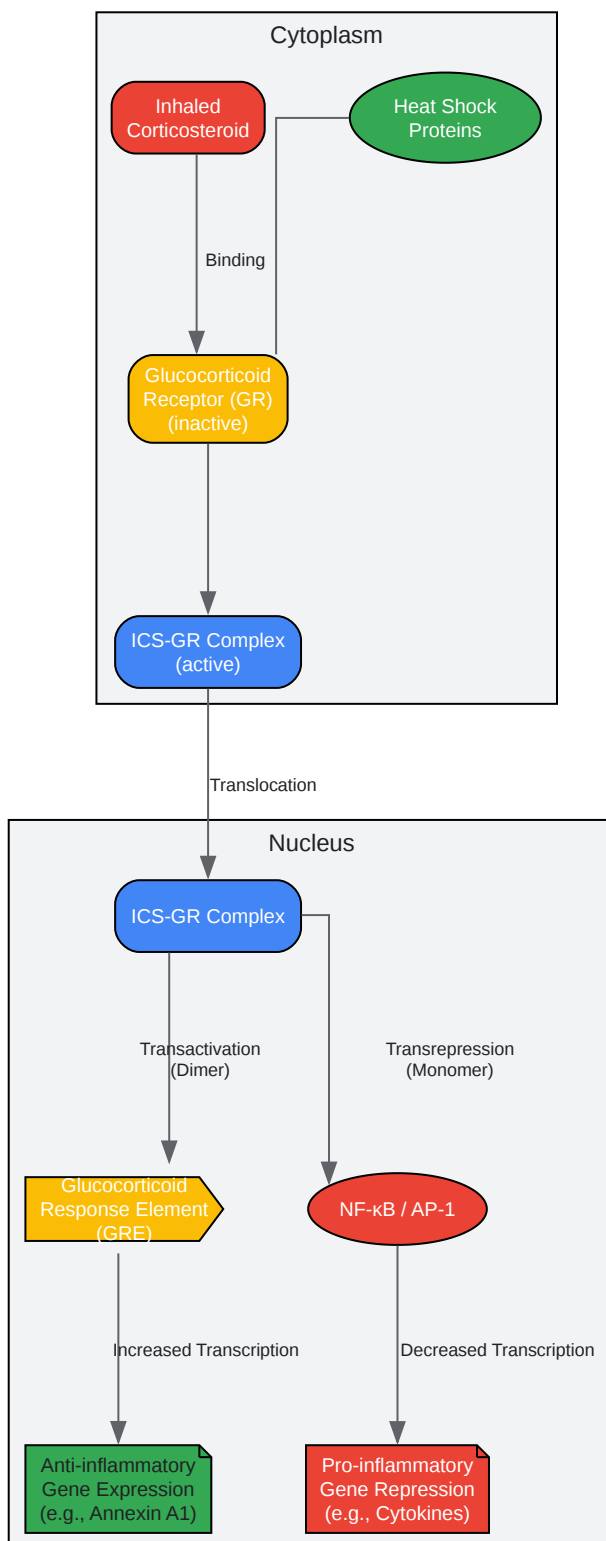
In the management of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), inhaled corticosteroids (ICS) are a cornerstone of therapy. Their potent anti-inflammatory effects are crucial for disease control. However, concerns regarding their potential for local and systemic adverse effects necessitate a thorough understanding of their comparative safety profiles. This guide provides an objective comparison of the safety of budesonide with other commonly prescribed ICS, including fluticasone, beclomethasone, mometasone, and ciclesonide, with a focus on experimental data and methodologies for their assessment.

## Glucocorticoid Receptor Signaling Pathway

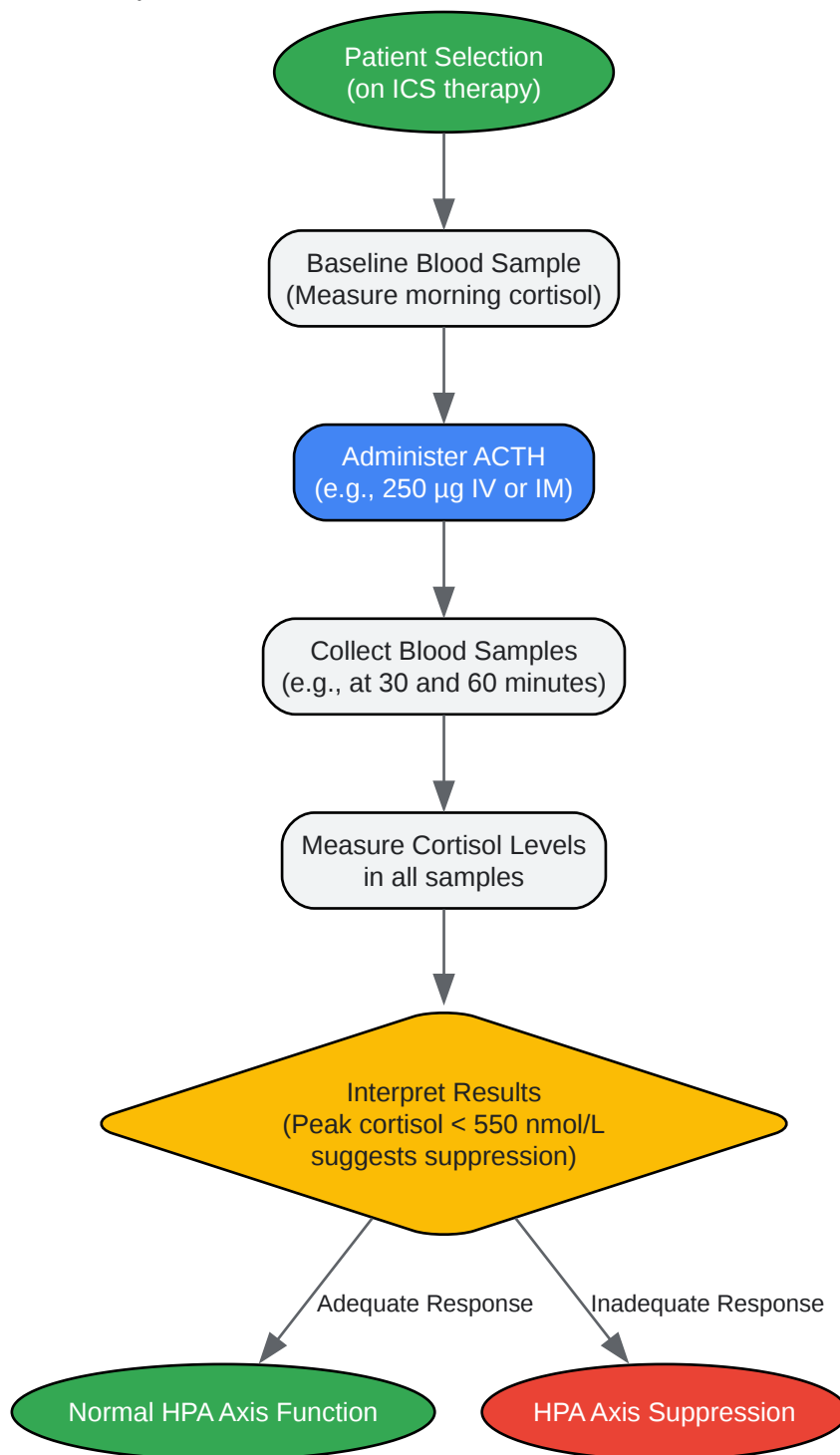
Inhaled corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm of target cells. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. This can occur through two primary mechanisms: transactivation and transrepression.<sup>[1][2][3]</sup> Transactivation involves the binding of GR dimers to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory genes.<sup>[2][3]</sup> Transrepression, on the other hand, involves the interaction of the GR monomer with other transcription factors, such as NF- $\kappa$ B and AP-1, thereby inhibiting the expression of pro-inflammatory genes.<sup>[1]</sup> While these genomic actions

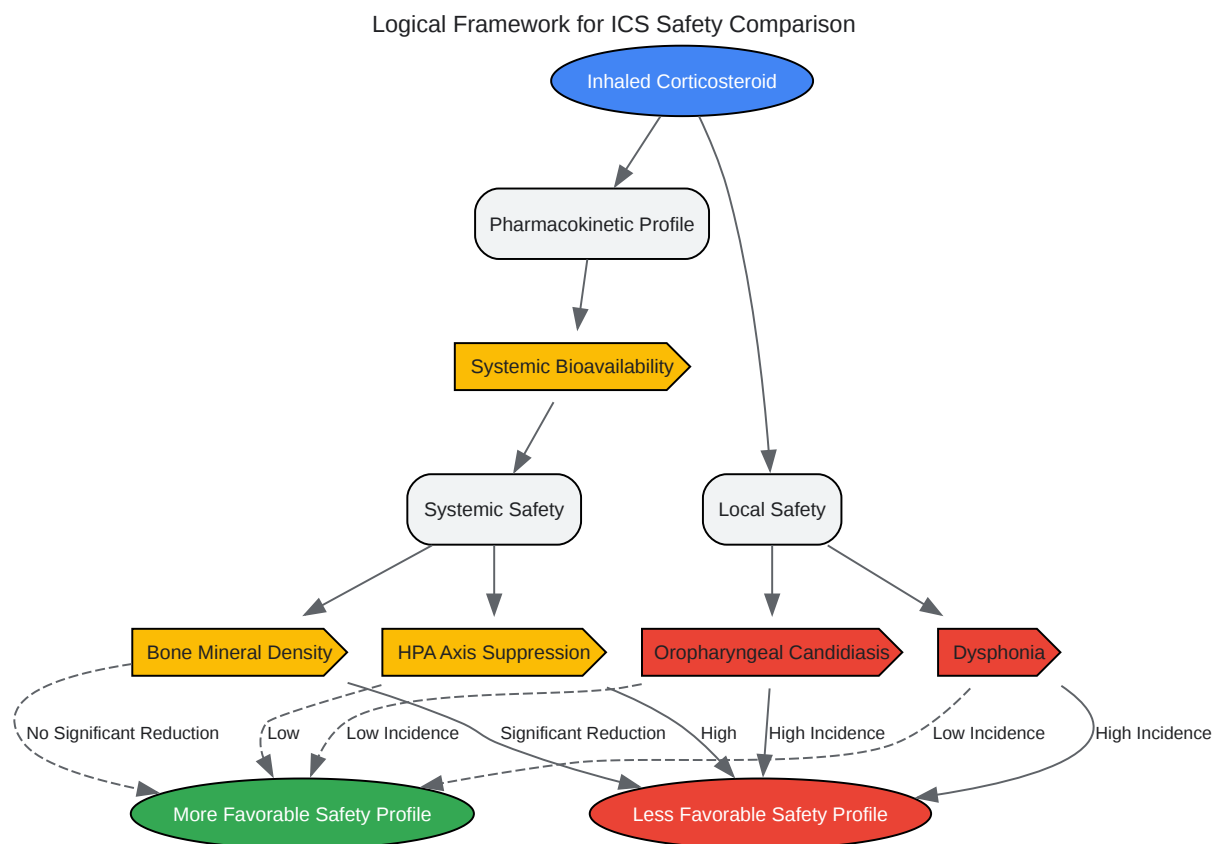
are central to the therapeutic effects of ICS, they are also implicated in their adverse effects. Additionally, non-genomic pathways involving membrane-bound GRs can mediate rapid cellular effects.[4]

## Glucocorticoid Receptor Signaling Pathway



## Experimental Workflow: ACTH Stimulation Test





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